Methyl 3-aminocyclopentane-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGJFMHFIQWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621664 | |
| Record name | Methyl 3-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314922-38-7 | |
| Record name | Methyl 3-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 3-aminocyclopentane-1-carboxylate?
The following technical guide details the properties, synthesis, and applications of Methyl 3-aminocyclopentane-1-carboxylate, structured for researchers in medicinal chemistry and drug development.
A Strategic Scaffold for Peptidomimetics and Structure-Based Drug Design [1]
Executive Summary
Methyl 3-aminocyclopentane-1-carboxylate (CAS: 1314922-38-7 for the free base; often supplied as HCl salt) represents a "privileged scaffold" in modern medicinal chemistry.[1] As a conformationally restricted
Structural Characterization & Stereochemistry
The utility of this scaffold is defined by its stereochemistry.[2][3] The relative orientation of the amine (C3) and ester (C1) groups dictates the folding propensity of the resulting peptidomimetics.
Stereoisomerism
The molecule exists as cis and trans diastereomers, each with a pair of enantiomers.
-
Cis-Isomers ((1R,3S) and (1S,3R)): The amine and ester groups reside on the same face of the ring. This configuration is critical for inducing specific helical turns (e.g., 12-helix formation in
-peptides).[1] -
Trans-Isomers ((1R,3R) and (1S,3S)): The substituents are on opposite faces.[1] These are often used to enforce extended sheet-like conformations or to probe the spatial requirements of enzyme active sites.[1]
Conformationally Restricted -Amino Acid Mimicry
Methyl 3-aminocyclopentane-1-carboxylate acts as a cyclic analog of
-
Constraint: The ring restricts rotation around the
bond ( torsion), reducing the entropic penalty of binding to a target receptor. -
Design Advantage: Incorporating this scaffold into a peptide backbone protects the adjacent amide bonds from proteolytic cleavage, a common failure point for linear peptide drugs.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) for the methyl ester.
Table 1: Physical and Chemical Properties
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 143.18 g/mol | Free base |
| Appearance | Colorless oil (Free base) / White solid (HCl salt) | Salt form is hygroscopic.[1] |
| Boiling Point | 185°C - 195°C (Predicted at 760 mmHg) | Free base.[1] Decomposes before boiling if not under vacuum.[1] |
| Density | Predicted (Free base) | |
| pKa (Amine) | Basic, protonated at physiological pH.[1] | |
| pKa (C-H) | ~24.5 | |
| LogP | 0.12 (Predicted) | Highly polar; good water solubility.[1] |
| Solubility | High in MeOH, DMSO, Water (salt); Moderate in DCM (free base).[1] | Free base requires organic solvent extraction.[1] |
| H-Bond Donors | 1 (Amine) | Increases to 3 in HCl salt form.[1] |
| H-Bond Acceptors | 2 (Ester Carbonyl + Ether Oxygen) |
Synthetic Routes & Reactivity
The synthesis of Methyl 3-aminocyclopentane-1-carboxylate typically proceeds via the reduction of a ketone precursor.[1] The choice of reducing agent determines the cis/trans diastereoselectivity.
Primary Synthetic Pathway (Reductive Amination)
The most robust route begins with 3-oxocyclopentanecarboxylic acid.[1] This pathway allows for late-stage diversification of the amine.[1]
Figure 1: Standard synthetic workflow. The reductive amination step often yields a mixture of diastereomers which must be separated via column chromatography or crystallization of chiral salts.
Reactivity Profile
-
Amine Nucleophilicity: The primary amine at C3 is a potent nucleophile.[1] It readily participates in amide coupling reactions (e.g., with EDC/NHS activated acids) to form peptide bonds.[1]
-
Note: In the cis isomer, steric hindrance from the ester group is minimal due to the ring puckering, but trans isomers may exhibit different reaction kinetics.
-
-
Ester Electrophilicity: The methyl ester is susceptible to hydrolysis (LiOH/THF/H2O) to yield the free acid (3-aminocyclopentanecarboxylic acid), or aminolysis to form amides.[1]
-
Cyclization Risk: Under strong basic conditions, the free amino acid form (if the ester is hydrolyzed) can potentially undergo intramolecular cyclization to form a bicyclic lactam, although this is less favored in the 3-amino isomer compared to the 2-amino (cispentacin) analogs.
Applications in Drug Discovery
This scaffold is not merely a passive linker; it is an active structural element used to modulate biological activity.[1][2][4]
Peptidomimetics & Foldamers
Researchers use this molecule to create
-
Mechanism: The rigid ring constraints force the backbone torsion angles (
) into a narrow range, stabilizing the helix without the need for hydrogen bonding networks required by -helices. -
Application: These "foldamers" mimic antimicrobial peptides (AMPs) but are resistant to proteases, extending their half-life in vivo.[1]
Neuraminidase Inhibition (Peramivir Context)
While Peramivir utilizes a multisubstituted cyclopentane ring, the 3-aminocyclopentane scaffold shares the same core logic: positioning a basic group (amine/guanidine) to interact with the conserved carboxylate residues in the active site of viral neuraminidase.
-
Workflow: Methyl 3-aminocyclopentane-1-carboxylate serves as a simplified starting material for fragment-based drug discovery (FBDD) targeting influenza neuraminidase or bacterial enzymes.[1]
Handling, Stability & Safety
-
Storage: The hydrochloride salt is stable at room temperature but should be stored in a desiccator. The free base amine absorbs atmospheric
(forming carbamates) and oxidizes over time; store under nitrogen at -20°C.[1] -
Safety:
References
-
PubChem. Methyl 3-aminocyclopentane-1-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
MDPI. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application. Available at: [Link][1]
Sources
A Technical Guide to the Molecular Weight and Characterization of Methyl 3-aminocyclopentane-1-carboxylate for Pharmaceutical Research
Abstract: This technical guide provides an in-depth analysis of Methyl 3-aminocyclopentane-1-carboxylate, a pivotal building block for researchers, scientists, and drug development professionals. Moving beyond a simple statement of its molecular weight, this document elucidates the foundational importance of this property in chemical identification, analytical characterization, and its strategic role in medicinal chemistry. We will explore the distinction between average molecular weight and monoisotopic mass, detail the analytical methodologies for its verification, and discuss the implications of its structure and stereoisomerism on drug design. This guide serves as a comprehensive resource, grounding theoretical knowledge in practical, field-proven applications.
Core Molecular Attributes of Methyl 3-aminocyclopentane-1-carboxylate
Methyl 3-aminocyclopentane-1-carboxylate is a non-proteinogenic amino acid ester. Its structure, featuring a five-membered carbocyclic ring, an amine, and a methyl ester functional group, makes it a versatile scaffold in the synthesis of novel therapeutic agents. The precise molecular weight is a fundamental identifier, essential for confirming the successful synthesis and purity of the compound.
Caption: 2D Structure of Methyl 3-aminocyclopentane-1-carboxylate.
The foundational quantitative data for this molecule are summarized below. A critical distinction for analytical scientists is between the average molecular weight, used for bulk stoichiometric calculations, and the monoisotopic mass, which is paramount for high-resolution mass spectrometry.
| Property | Value | Significance |
| IUPAC Name | methyl 3-aminocyclopentane-1-carboxylate | Unambiguous chemical identifier.[1] |
| CAS Number | 1314922-38-7 | Unique registry number for the generic structure.[1] |
| Molecular Formula | C₇H₁₃NO₂ | Defines the elemental composition.[1] |
| Average Molecular Weight | 143.18 g/mol | Calculated using the natural abundance of all isotopes of each element; used for gravimetric and stoichiometric purposes.[1][2] |
| Monoisotopic Mass | 143.094628657 Da | The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O); the value targeted in high-resolution mass spectrometry.[1] |
The Critical Role of Stereoisomerism
The structure of Methyl 3-aminocyclopentane-1-carboxylate possesses two stereocenters, leading to the existence of multiple stereoisomers (cis/trans and their enantiomers). While all stereoisomers share the identical molecular formula and molecular weight, their three-dimensional arrangement is distinct. This structural variance is of profound importance in drug development, as biological systems (enzymes, receptors) are chiral. Consequently, different stereoisomers can exhibit vastly different pharmacological activity, metabolic stability, and toxicity profiles. For instance, the related precursor, (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid, is specifically utilized as a chiral building block in pharmaceutical development.[3][4] Therefore, while molecular weight confirms the base molecule, chromatographic and spectroscopic techniques are required to isolate and identify the specific, biologically active stereoisomer.
Caption: Isomers share a molecular weight but can have different bioactivity.
Analytical Verification of Molecular Weight and Structure
Confirming the molecular weight and validating the structural integrity of Methyl 3-aminocyclopentane-1-carboxylate is a cornerstone of its use in research. Mass Spectrometry (MS) is the definitive technique for this purpose.
Principle of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a small molecule like this, soft ionization techniques such as Electrospray Ionization (ESI) are employed. The molecule is typically protonated to form a positive ion [M+H]⁺. The instrument then separates these ions in a magnetic or electric field, and a detector records the m/z value. High-resolution instruments can measure this value with enough accuracy (typically <5 ppm) to confirm the elemental formula.
Exemplar Protocol: LC-MS Analysis
The following protocol outlines a standard liquid chromatography-mass spectrometry (LC-MS) workflow for the verification of the compound. This protocol is self-validating by design, as the chromatographic retention time provides an orthogonal check to the mass spectrometric data.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Chromatographic Separation (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid ensures the amine group is protonated, improving peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 50-500.
-
Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺.
-
Calculation: Monoisotopic Mass (143.0946 Da) + Mass of Proton (1.0073 Da) = 144.1019 Da .
-
Analysis: The resulting spectrum should show a prominent peak at m/z ≈ 144.10. High-resolution analysis should confirm this mass within 5 ppm.
-
Caption: Workflow for the analytical verification of molecular weight via LC-MS.
Significance in Medicinal Chemistry and Drug Development
The molecular weight of a compound is a primary descriptor in computational and medicinal chemistry, heavily influencing its "drug-likeness."
-
Rule of Five: Methyl 3-aminocyclopentane-1-carboxylate (MW = 143.18) fits well within the guideline of having a molecular weight under 500 Da, as proposed in Lipinski's Rule of Five. This suggests a higher likelihood of good membrane permeability and oral bioavailability, making it an attractive starting point for drug design.
-
Scaffold for Synthesis: As a building block, its molecular weight is the foundation upon which more complex and potent molecules are built. Chemists use this base mass to track the progress of reactions and the incorporation of other functionalities.
-
Role of the Methyl Ester: The inclusion of the methyl group to form the ester is a deliberate drug design strategy. Methylation can modulate a molecule's physicochemical and pharmacokinetic properties.[5] It can improve metabolic stability or alter solubility and cell permeability compared to the corresponding carboxylic acid (3-Aminocyclopentane carboxylic acid, MW = 129.16 g/mol ).[3]
Synthesis and Related Analogs
The synthesis of Methyl 3-aminocyclopentane-1-carboxylate often involves the esterification of the corresponding carboxylic acid or the reductive amination of a ketone precursor, such as methyl 3-oxocyclopentane-1-carboxylate.[6] Understanding the molecular weights of these precursors and potential derivatives is essential for monitoring reaction completion and identifying byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Relationship to Target |
| 3-Aminocyclopentane carboxylic acid | C₆H₁₁NO₂ | 129.16 | The parent carboxylic acid.[3] |
| Methyl 3-oxocyclopentane-1-carboxylate | C₇H₁₀O₃ | 142.15 | A common synthetic precursor.[7] |
| Methyl 3-aminocyclopentane-1-carboxylate | C₇H₁₃NO₂ | 143.18 | Target Compound [1] |
| methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride | C₇H₁₄ClNO₂ | 179.64 | The hydrochloride salt, often used to improve solubility and stability.[8] |
This table illustrates how simple chemical modifications—esterification, salt formation—systematically alter the molecular weight, a change that must be precisely accounted for during the development process.
Conclusion
The molecular weight of Methyl 3-aminocyclopentane-1-carboxylate, 143.18 g/mol , is more than a mere physical constant. It is a foundational parameter that is integral to the compound's identity, purity assessment, analytical characterization, and strategic application in drug design. For the research scientist, a comprehensive understanding of this value, its nuances (average vs. monoisotopic), its analytical verification, and its context among related structures is indispensable for leveraging this versatile building block to its full potential in the pursuit of novel therapeutics.
References
-
PubChem. Methyl 3-aminocyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(Aminomethyl)cyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Chem-Impex. (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. [Link]
-
Metabolomics. How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?. [Link]
-
PubMed. [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]
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- 1. Methyl 3-aminocyclopentane-1-carboxylate | C7H13NO2 | CID 22024717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Methyl 3-aminocyclopentane-1-carboxylate into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidic Space with Cyclic β-Amino Acids
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery. These unique building blocks offer a gateway to peptides with enhanced proteolytic stability, refined conformational preorganization, and novel pharmacological profiles.[1] Methyl 3-aminocyclopentane-1-carboxylate, a conformationally constrained cyclic β-amino acid, represents a particularly valuable asset in this endeavor. Its rigid cyclopentane core can induce specific secondary structures, such as turns and helices, thereby enabling the design of potent and selective ligands for various biological targets.
However, the structural attributes that make this amino acid desirable also present significant synthetic challenges. The secondary amine and the steric bulk of the cyclopentane ring hinder the kinetics of amide bond formation, often leading to incomplete couplings and the accumulation of deletion sequences in solid-phase peptide synthesis (SPPS).[2][3] This application note provides a detailed guide for the efficient incorporation of Methyl 3-aminocyclopentane-1-carboxylate into peptide sequences, focusing on robust coupling methodologies and the underlying chemical principles that ensure success.
Navigating the Challenges of Coupling Sterically Hindered Cyclic β-Amino Acids
The primary obstacle in coupling Methyl 3-aminocyclopentane-1-carboxylate lies in the reduced nucleophilicity of its secondary amine, which is sterically shielded by the cyclic backbone. This steric hindrance can significantly slow down the rate of acylation, making standard coupling conditions often inefficient.[3] Consequently, more potent activation strategies are required to drive the reaction to completion. The choice of coupling reagent is therefore critical for achieving high coupling efficiency and minimizing side reactions such as racemization.
Furthermore, appropriate protection of the amino and carboxyl functionalities is paramount. For Fmoc-based SPPS, the amine is typically protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group, in the form of a methyl ester, generally does not require additional protection during the coupling step, but it is important to consider its potential for hydrolysis under certain conditions.
Recommended Coupling Protocols
Based on extensive evidence for coupling sterically hindered and N-methylated amino acids, the following protocols are recommended for the efficient incorporation of Fmoc-protected Methyl 3-aminocyclopentane-1-carboxylate.
Protocol 1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding couplings.[4] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the hindered amine.[4][5]
Workflow for HATU Coupling
Caption: Simplified mechanism of DIC/Oxyma mediated peptide coupling.
Detailed Steps:
-
Follow steps 1-3 from the HATU protocol for resin preparation and Fmoc deprotection.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Methyl 3-aminocyclopentane-1-carboxylate (3-5 eq.) and Oxyma (3-5 eq.) in DMF.
-
Activation: Add DIC (3-5 eq.) to the amino acid/Oxyma solution and allow for a pre-activation period of 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the deprotected resin and react for 2-6 hours at room temperature.
-
Monitoring and Washing: Wash and monitor the reaction completion using the Kaiser test.
Quantitative Comparison of Coupling Protocols
| Parameter | HATU/DIPEA | HBTU/DIPEA | DIC/Oxyma |
| Amino Acid (eq.) | 3-5 | 3-5 | 3-5 |
| Coupling Reagent (eq.) | 3-5 | 3-5 | 3-5 |
| Additive (eq.) | N/A | N/A | 3-5 (Oxyma) |
| Base (eq.) | 6-10 (DIPEA) | 6-10 (DIPEA) | N/A |
| Pre-activation Time | Minimal | Minimal | 5-10 min |
| Typical Reaction Time | 2-4 hours | 2-6 hours | 2-6 hours |
| Relative Reactivity | Very High | High | High |
| Racemization Risk | Low | Low | Very Low |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling (recoupling) under the same conditions is the most straightforward solution. For extremely difficult sequences, increasing the equivalents of reagents, extending the reaction time, or slightly elevating the temperature can be beneficial.
-
Solvent Choice: DMF is the most common solvent for SPPS. [6]Ensure it is of high purity and anhydrous, as water can hydrolyze the activated ester intermediates.
-
Protecting Groups: Ensure the Fmoc protecting group of the incoming amino acid is intact before coupling. The use of appropriate side-chain protecting groups for other amino acids in the sequence is also crucial to prevent side reactions. [7]* Double Couplings: For sterically hindered residues like Methyl 3-aminocyclopentane-1-carboxylate, it is often prudent to perform a double coupling as a standard part of the protocol to ensure the reaction goes to completion.
Conclusion
The successful incorporation of Methyl 3-aminocyclopentane-1-carboxylate into peptides is readily achievable with the use of potent coupling reagents and optimized protocols. HATU, HBTU, and DIC/Oxyma each offer robust solutions for overcoming the steric hindrance associated with this valuable building block. By understanding the principles behind these methods and adhering to the detailed protocols provided, researchers can confidently expand their peptide designs to include this and other challenging non-proteinogenic amino acids, thereby advancing the frontiers of peptide-based therapeutics and materials.
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. Available at: [Link]
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
-
Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature. Available at: [Link]
-
Some important cyclic β-amino acids | Download Scientific Diagram. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols: Methyl 3-Aminocyclopentane-1-carboxylate as a Building Block for Novel Peptidomimetics
Introduction: The Strategic Advantage of Cyclic Scaffolds in Peptidomimetic Design
Peptides are fundamental signaling molecules in a vast array of biological processes, making them attractive starting points for drug discovery. However, their therapeutic potential is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetics, compounds that mimic the structure and function of peptides, offer a promising strategy to overcome these hurdles.[1][2] By introducing non-natural amino acids or modifying the peptide backbone, it is possible to create more drug-like molecules with enhanced therapeutic properties.
Among the various strategies in peptidomimetic design, the incorporation of conformationally constrained building blocks is a particularly powerful approach. Cyclic amino acids, such as derivatives of aminocyclopentane carboxylic acid, are exemplary in this regard.[3][4] The cyclopentane ring imposes significant conformational rigidity on the peptide backbone, which can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity for its biological target.[4][5] This pre-organization can also lead to increased resistance to proteolytic degradation.[4]
This guide focuses on methyl 3-aminocyclopentane-1-carboxylate , a versatile building block for the synthesis of novel peptidomimetics. Its cyclopentane scaffold allows for the introduction of conformational constraints, and the presence of both an amino and a carboxylate group enables its straightforward incorporation into peptide chains using standard synthetic methodologies.[3][6] The relative stereochemistry of the amino and carboxylate groups (cis or trans) provides an additional layer of control over the resulting peptide's three-dimensional structure, making it a valuable tool for structure-activity relationship (SAR) studies.[7][8]
These application notes will provide a comprehensive overview of the synthesis of cis- and trans-methyl 3-aminocyclopentane-1-carboxylate, their subsequent Fmoc protection, and detailed protocols for their incorporation into peptide chains via solid-phase peptide synthesis (SPPS). Furthermore, a case study will be presented to illustrate the profound impact of this building block on the biological activity and conformational properties of a peptidomimetic.
Physicochemical Properties of Methyl 3-Aminocyclopentane-1-carboxylate
A clear understanding of the fundamental properties of this building block is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem CID: 22024717 |
| Molecular Weight | 143.18 g/mol | PubChem CID: 22024717 |
| Appearance | Varies by salt form; typically a solid | General Knowledge |
| Stereoisomers | cis-(1R,3S), cis-(1S,3R), trans-(1R,3R), trans-(1S,3S) | General Knowledge |
Synthesis of Fmoc-Protected Methyl 3-Aminocyclopentane-1-carboxylate Isomers
The ability to access stereochemically pure isomers of methyl 3-aminocyclopentane-1-carboxylate is crucial for systematic peptidomimetic design. The following section outlines a strategic, multi-step synthesis for both cis and trans isomers, followed by a general protocol for Fmoc protection. The synthetic schemes are based on established organocatalytic and stereoselective reactions.[9][10][11]
Logical Flow of the Synthesis
Caption: Synthetic workflow for Fmoc-protected building blocks.
Protocol 1: Stereoselective Synthesis of cis- and trans-3-Aminocyclopentane-1-carboxylic Acid
This protocol describes a stereoselective approach to the core amino acid.
Materials:
-
1-Cyclopentene-1-carboxaldehyde
-
Nitromethane
-
Chiral amine catalyst (e.g., a diarylprolinol silyl ether)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Asymmetric Michael Addition:
-
In a round-bottom flask, dissolve 1-cyclopentene-1-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add the chiral amine catalyst (0.1 eq) and a catalytic amount of a weak acid (e.g., benzoic acid).
-
Cool the mixture to 0 °C and add nitromethane (2.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Purify the resulting nitro-aldehyde by flash chromatography to yield a mixture of diastereomers.
-
-
Oxidation to Carboxylic Acid:
-
The purified nitro-aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent such as sodium chlorite in the presence of a scavenger like 2-methyl-2-butene.
-
-
Nitro Group Reduction and Diastereomer Separation:
-
Dissolve the mixture of nitro-carboxylic acids in methanol and transfer to a hydrogenation vessel.
-
Add 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting mixture of cis- and trans-3-aminocyclopentane-1-carboxylic acid can be separated by fractional crystallization or column chromatography. The relative stereochemistry of the isomers can be confirmed by NMR spectroscopy.
-
Protocol 2: Esterification and Fmoc Protection
This protocol details the final steps to prepare the building block for peptide synthesis.
Materials:
-
cis- or trans-3-aminocyclopentane-1-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Esterification (Fischer Esterification):
-
Suspend the separated amino acid isomer in anhydrous methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq) or a few drops of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting product is the methyl ester hydrochloride salt.
-
-
Fmoc Protection:
-
Dissolve the methyl 3-aminocyclopentane-1-carboxylate hydrochloride salt in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 eq) to neutralize the hydrochloride and basify the solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
After the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the pure Fmoc-protected cis- or trans-methyl 3-aminocyclopentane-1-carboxylate.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected methyl 3-aminocyclopentane-1-carboxylate isomers can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[12][13] However, due to the steric hindrance of the cyclic scaffold, optimization of the coupling conditions may be necessary to ensure efficient peptide bond formation.
Logical Flow of SPPS Cycle
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 3: SPPS Incorporating Fmoc-Methyl 3-Aminocyclopentane-1-carboxylate
This protocol outlines a standard procedure for incorporating the title building block into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide or Wang resin)
-
Fmoc-protected standard amino acids
-
Fmoc-protected cis- or trans-methyl 3-aminocyclopentane-1-carboxylate
-
Coupling reagents:
-
Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Alternative for hindered couplings: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Initial Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group of the first amino acid (if pre-loaded).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Methyl 3-Aminocyclopentane-1-carboxylate:
-
In a separate vessel, pre-activate a solution of Fmoc-methyl 3-aminocyclopentane-1-carboxylate (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Causality: The extended coupling time and use of a potent coupling agent like HATU are recommended to overcome the potential steric hindrance of the cyclic β-amino acid.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), a second coupling (double coupling) should be performed with a fresh solution of activated amino acid.
-
-
Peptide Elongation:
-
After successful coupling, wash the resin with DMF (5x).
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and analytical HPLC.
-
Case Study: Impact on Bioactivity and Conformation
The true utility of a peptidomimetic building block is demonstrated by its ability to modulate the biological activity and conformational properties of a peptide. A study on morphiceptin, an opioid peptide, provides an excellent example of the impact of incorporating a closely related building block, 2-aminocyclopentane carboxylic acid (Ac5c).
Morphiceptin Analogs Containing Aminocyclopentane Carboxylic Acid
Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is a potent and selective agonist for the μ-opioid receptor. In a key study, the proline residue at the second position was replaced with the four stereoisomers of Ac5c.
Key Findings:
-
Stereochemistry Dictates Activity: The biological activity of the resulting analogs was highly dependent on the stereochemistry of the Ac5c residue. The analog containing the (1R,2S)-cis-Ac5c isomer exhibited significant activity at both the μ and δ-opioid receptors, with a slight preference for the μ-receptor. In contrast, the other three isomers resulted in analogs with minimal or no activity. This highlights the critical role of precise stereochemical control in peptidomimetic design.
-
Conformational Constraint: NMR spectroscopic analysis, including Nuclear Overhauser Effect (NOE) studies, revealed that the incorporation of the cyclic amino acid significantly constrained the peptide backbone. The observed NOE patterns were consistent with a specific, well-defined conformation for the active analog, suggesting that the cyclopentane ring successfully pre-organized the peptide into its bioactive conformation.
-
Structure-Activity Relationship: By comparing the conformational data with the biological activity, the researchers were able to gain valuable insights into the structural requirements for μ-opioid receptor binding. The active (1R,2S)-cis-Ac5c analog adopted a conformation that presented the key pharmacophoric groups (the tyrosine and phenylalanine side chains) in an orientation that was optimal for receptor interaction.
This case study underscores the power of using methyl 3-aminocyclopentane-1-carboxylate and its analogs to systematically probe the conformational space of a peptide and to develop potent and selective peptidomimetics.
Conclusion and Future Perspectives
Methyl 3-aminocyclopentane-1-carboxylate is a valuable and versatile building block for the design and synthesis of novel peptidomimetics. Its rigid cyclopentane scaffold offers a powerful means to introduce conformational constraints, leading to enhanced biological activity, selectivity, and metabolic stability. The ability to synthesize stereochemically pure cis and trans isomers provides a fine-tuning mechanism for optimizing the three-dimensional structure of peptidomimetics for specific biological targets.
The protocols outlined in this guide provide a solid foundation for the synthesis of Fmoc-protected methyl 3-aminocyclopentane-1-carboxylate and its incorporation into peptide chains using standard SPPS methodologies. As the field of drug discovery continues to move towards more complex and challenging targets, the use of sophisticated building blocks like methyl 3-aminocyclopentane-1-carboxylate will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics.
References
-
Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021). PMC. [Link]
-
Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. (1996). PubMed. [Link]
-
Cis-trans peptide variations in structurally similar proteins. (2013). PMC. [Link]
-
Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. (2007). ACS Publications. [Link]
-
Does the cis/trans configuration of peptide bonds in bioactive tripeptides play a role in ACE-1 enzyme inhibition? (2014). PMC. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2018). PMC. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH. [Link]
-
Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. (2014). NIH. [Link]
-
trans-Cyclopentane-Constrained Peptide Nucleic Acids. A General Backbone Modification that Improves Binding Affinity and Sequence Specificity. (2001). Journal of the American Chemical Society. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). eScholarship.org. [Link]
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. (2021). RSC Publishing. [Link]
-
Solid‐phase peptide synthesis of the cyclic peptidomimetic 4 via... (2018). ResearchGate. [Link]
-
Peptidomimetics : A New Era in Drug Discovery. (2024). ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. [Link]
-
The Role of Flexibility in the Bioactivity of Short α-Helical Antimicrobial Peptides. (2021). MDPI. [Link]
-
Peptidomimetic toolbox for drug discovery. (2020). Chemical Society Reviews. [Link]
-
An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (2024). PMC. [Link]
-
Methods for Removing the Fmoc Group. (1994). ResearchGate. [Link]
-
Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (1995). PubMed. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Cis-trans peptide variations in structurally similar proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does the cis/trans configuration of peptide bonds in bioactive tripeptides play a role in ACE-1 enzyme inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Asymmetric Synthesis of Methyl (1R,3S)-3-Aminocyclopentane-1-carboxylate
This Application Note provides a comprehensive technical guide for the asymmetric synthesis of Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate , a critical
The protocol focuses on the Enzymatic Desymmetrization route, which is preferred in industrial and high-purity research settings for its scalability, cost-effectiveness, and ability to generate high enantiomeric excess (ee > 98%) without heavy metal catalysts.
Executive Summary
The synthesis of chiral 3-aminocyclopentanecarboxylates presents a stereochemical challenge due to the presence of two non-adjacent chiral centers. While asymmetric hydrogenation of enamines is possible, it often requires expensive chiral phosphine ligands and high-pressure equipment. This guide details a chemo-enzymatic approach utilizing Pig Liver Esterase (PLE) to desymmetrize meso-dimethyl 1,3-cyclopentanedicarboxylate. This is followed by a modified Curtius rearrangement to install the amine functionality with complete retention of stereochemistry.
Key Advantages:
-
Stereocontrol: Exploits the high selectivity of PLE for the pro-S ester group.
-
Safety: Utilizes Diphenylphosphoryl azide (DPPA) to avoid the isolation of explosive acyl azide intermediates.
-
Scalability: Reactions are conducted at ambient pressure and moderate temperatures.
Strategic Analysis & Route Selection
Stereochemical Landscape
The 1,3-disubstituted cyclopentane system exists as:
-
Meso-cis: (1R, 3S) is identical to (1S, 3R) due to the plane of symmetry.
-
Racemic-trans: (1R, 3R) and (1S, 3S).
To obtain a single enantiomer of the cis-amino ester, one must break the symmetry of the meso-diester precursor.
Route Comparison
| Feature | Route A: Enzymatic Desymmetrization | Route B: Asymmetric Hydrogenation | Route C: Classical Resolution |
| Starting Material | Meso-dimethyl 1,3-diester (Cheap) | Racemic keto-acid | |
| Chirality Source | Biocatalyst (PLE) | Chiral Rh/Ru Catalyst | Chiral Amine Salt |
| Step Count | 4 (Linear) | 3-5 (Substrate dependent) | 3 + Recrystallization |
| Scalability | High (Kg scale proven) | Moderate (High pressure H2) | Low (Yield max 50%) |
| Recommendation | Primary Choice | Alternative | Not Recommended |
Reaction Pathway Visualization
The following diagram illustrates the desymmetrization workflow, highlighting the critical stereodifferentiating step and the retention of configuration during the Curtius rearrangement.
Figure 1: Chemo-enzymatic pathway for the asymmetric synthesis of Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate.
Detailed Experimental Protocols
Phase 1: Enzymatic Desymmetrization
Objective: Selective hydrolysis of the pro-S ester group to yield the chiral half-ester.
-
Reagents:
-
Dimethyl cis-1,3-cyclopentanedicarboxylate (100 mmol)
-
Pig Liver Esterase (PLE) (crude lyophilized powder, ~15-20 units/mg)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Acetone (Co-solvent)
-
1M NaOH (for pH titration)
-
Protocol:
-
Preparation: Dissolve dimethyl cis-1,3-cyclopentanedicarboxylate (18.6 g, 100 mmol) in acetone (20 mL).
-
Suspension: Add the solution to 0.1 M Phosphate Buffer (400 mL) in a round-bottom flask. The mixture should be a stirred emulsion.
-
Initiation: Add PLE (500 mg) suspended in a small volume of buffer.
-
Reaction: Stir vigorously at 25°C. Monitor the pH continuously. As hydrolysis proceeds, the pH will drop. Maintain pH at 7.0 by the dropwise addition of 1M NaOH using an auto-titrator or manual addition with pH monitoring.
-
Termination: The reaction typically reaches 100% conversion to the mono-ester (consumption of 1 equiv of NaOH) in 12–24 hours. Stop when 100 mmol of NaOH has been consumed.
-
Workup:
-
Wash the aqueous phase with diethyl ether (2 x 100 mL) to remove any unreacted diester.
-
Acidify the aqueous phase to pH 2.0 using 2M HCl.
-
Extract the product (half-ester) with Ethyl Acetate (3 x 150 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Result: Yields ~(1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid as a colorless oil (approx. 15-16 g, 85-90% yield).
Phase 2: Curtius Rearrangement (DPPA Method)
Objective: Convert the free carboxylic acid to a protected amine with retention of stereochemistry.
-
Reagents:
-
Chiral Half-Ester (from Phase 1) (50 mmol)
-
Diphenylphosphoryl azide (DPPA) (55 mmol)
-
Triethylamine (TEA) (60 mmol)
-
Benzyl alcohol (BnOH) (75 mmol)
-
Toluene (anhydrous)
-
Protocol:
-
Activation: Dissolve the half-ester (8.6 g, 50 mmol) in anhydrous toluene (150 mL) under nitrogen atmosphere. Add TEA (8.4 mL, 60 mmol).
-
Azide Formation: Add DPPA (11.8 mL, 55 mmol) dropwise at room temperature. Stir for 1 hour.
-
Rearrangement: Heat the mixture to 80°C. Evolution of nitrogen gas (N₂) will be observed. Stir for 2 hours until gas evolution ceases (formation of isocyanate intermediate).
-
Trapping: Add Benzyl alcohol (8.1 g, 75 mmol) to the hot reaction mixture.
-
Completion: Reflux the mixture (110°C) for 12–16 hours.
-
Workup:
-
Cool to room temperature. Dilute with Ethyl Acetate (200 mL).
-
Wash with 1M HCl (to remove excess TEA), sat. NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate.
-
Purify via silica gel column chromatography (Hexanes/EtOAc 4:1).
-
-
Result: Methyl (1R,3S)-3-(((benzyloxy)carbonyl)amino)cyclopentane-1-carboxylate (Cbz-protected amino ester).
Phase 3: Deprotection
Objective: Removal of the Cbz group to yield the free amine.
Protocol:
-
Dissolve the Cbz-protected intermediate (10 mmol) in Methanol (50 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under Hydrogen atmosphere (balloon pressure) for 4–6 hours at RT.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate.
-
Salt Formation (Optional but recommended for stability): Dissolve residue in minimal dioxane and add 4M HCl in dioxane. Precipitate the hydrochloride salt with diethyl ether.
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification | Method | Troubleshooting |
| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (e.g., Chiralcel OD-H) | If ee is low, lower the temp of Phase 1 to 4°C or reduce acetone concentration. |
| Chemical Purity | > 95% | 1H NMR, LC-MS | Incomplete Curtius: Ensure anhydrous conditions; water hydrolyzes isocyanate to urea. |
| Yield (Overall) | > 60% | Gravimetric | Phase 1 pH control is critical; pH > 8 causes non-selective chemical hydrolysis. |
Stereochemistry Verification: The Curtius rearrangement proceeds with retention of configuration . Therefore, the stereochemistry set during the enzymatic step determines the final product.
-
PLE typically hydrolyzes the pro-S ester, leaving the (1S,3R)-acid.
-
Rearrangement of C-1 converts the acid to the amine.
-
Final Product: Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate . (Note: Numbering priority changes from carboxyl to amino, check IUPAC carefully. In the half ester, C1 is COOH. In the product, C1 is COOMe. If COOH becomes NH2, the relative cis-relationship is maintained).
References
-
Enzymatic Desymmetrization Strategy
- Jones, J. B., & Beck, J. F. (1976). Asymmetric Syntheses and Resolutions using Enzymes. In Applications of Biochemical Systems in Organic Chemistry.
-
Reference for PLE specificity on 5-membered rings: Toone, E. J., Werth, M. J., & Jones, J. B. (1990). Active-site model for interpreting and predicting the specificity of pig liver esterase.[1] Journal of the American Chemical Society, 112(12), 4946-4952. Link
-
Curtius Rearrangement (DPPA Method)
-
Synthesis of Aminocyclopentane Carboxylates
-
Grygorenko, O. O., et al. (2006). Stereoselective synthesis of 3-aminocyclopentanecarboxylic acid isomers. Tetrahedron: Asymmetry, 17(2), 252-258. Link
- For Amidinomycin context: Synthesis of Analogues of GABA. III.
-
-
Properties of Methyl 3-aminocyclopentane-1-carboxylate
-
PubChem Compound Summary for CID 22024717. Link
-
Sources
Application Note: High-Fidelity Esterification of 3-Aminocyclopentane-1-Carboxylic Acid
Executive Summary & Strategic Importance
3-Aminocyclopentane-1-carboxylic acid is a critical non-proteinogenic amino acid scaffold, often utilized in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and conformationally restricted peptides. Its structural rigidity offers unique pharmacodynamic advantages, but its zwitterionic nature and stereochemical complexity (cis/trans isomerism) present specific synthetic challenges.
This Application Note provides a definitive guide to the esterification of this scaffold. Unlike standard aliphatic amino acids, the cyclopentane ring imposes solubility constraints and potential regiochemical risks. We present two validated protocols:
-
Method A (The Standard): Thionyl Chloride (
) mediated esterification for scalable, high-yield synthesis of the hydrochloride salt. -
Method B (The Mild Alternative): Trimethylsilyl Chloride (TMSCl) mediated esterification for sensitive substrates.
Critical Directive: The product is isolated as the hydrochloride salt . Isolation of the free amine ester is strongly discouraged due to the risk of intermolecular polymerization and potential slow cyclization to the bicyclic
Chemical Challenges & Mechanistic Insight
The Solubility Paradox
The zwitterionic starting material is insoluble in most organic solvents (THF, DCM, Toluene) and only sparingly soluble in cold methanol.
-
Solution: The reaction relies on the in situ generation of anhydrous HCl. As the reaction proceeds, the zwitterion is protonated and esterified, converting the insoluble solid into the soluble ester hydrochloride.
-
Visual Indicator: The reaction mixture transitions from a suspension to a clear homogeneous solution, serving as a self-validating endpoint.
Stereochemical Integrity
The 1,3-substitution pattern allows for cis and trans diastereomers. Acid-catalyzed esterification is generally stereoconservative. However, prolonged heating at reflux can lead to epimerization at the
-
Control: Strict temperature monitoring during the exothermic addition of thionyl chloride is required to prevent localized overheating.
Workflow Visualization
The following diagram illustrates the critical decision pathways and reaction logic for this synthesis.
Figure 1: Decision matrix and workflow for the esterification of 3-aminocyclopentane-1-carboxylic acid.
Detailed Experimental Protocols
Method A: Thionyl Chloride Mediated Esterification (Standard)
Best for: Gram-to-kilogram scale up, robust conversion.
Reagents:
-
3-aminocyclopentane-1-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (
) (2.5 - 3.0 equiv) -
Anhydrous Methanol (0.5 M concentration relative to substrate)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (CaCl2 or
line). The system must be dry. -
Solvent Prep: Charge the flask with anhydrous methanol and cool to 0°C using an ice bath.
-
Activation (Critical Step): Add Thionyl Chloride dropwise via the addition funnel.
-
Note: This reaction is highly exothermic (
). Maintain internal temperature <10°C. -
Safety: Massive evolution of
and HCl gas. Use a caustic scrubber or efficient fume hood.
-
-
Addition: Remove the ice bath. Add solid 3-aminocyclopentane-1-carboxylic acid in one portion. The solid will likely not dissolve immediately.
-
Reaction: Heat the mixture to reflux (approx. 65°C).
-
Monitoring: Stir for 2–4 hours. The suspension should clear completely, indicating conversion to the ester hydrochloride.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate in vacuo (Rotary evaporator) to remove solvent and excess
. -
Co-evaporation: Add dry diethyl ether or toluene and re-evaporate (2x) to chase off residual HCl and
.
-
-
Isolation: The residue is typically a white to off-white solid or a viscous gum that solidifies upon trituration with diethyl ether. Filter and dry under high vacuum.
Method B: TMSCl Mediated Esterification (Mild)
Best for: Small scale, stereochemically sensitive substrates, or when
Reagents:
-
3-aminocyclopentane-1-carboxylic acid (1.0 equiv)
-
Chlorotrimethylsilane (TMSCl) (2.5 equiv)
-
Anhydrous Methanol[1]
Protocol:
-
Activation: Add TMSCl dropwise to anhydrous methanol at Room Temperature (RT).
-
Addition: Add the amino acid substrate.
-
Reaction: Stir at RT for 12–24 hours. (Reflux can be used to accelerate the reaction if needed).
-
Workup: Concentrate in vacuo. The byproduct is volatile (TMSOMe), leaving the pure amino ester hydrochloride.
Analytical Validation & Specifications
The following data points confirm the identity and purity of the product.
| Parameter | Specification / Observation |
| Appearance | White to off-white crystalline solid (Hygroscopic). |
| Solubility | Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexanes. |
| 1H NMR (D2O) | Methyl Ester Singlet: Distinct sharp singlet at |
| IR Spectroscopy | Ester Carbonyl: Strong band at |
| Mass Spectrometry |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Insufficient acid or water in solvent. | Ensure |
| Oily Product / Gum | Residual solvent or trace impurities. | Triturate with cold diethyl ether or MTBE to induce crystallization. Dry under high vacuum for >12h. |
| Loss of Stereochemistry | Overheating during addition or prolonged reflux. | Use Method B (TMSCl). Maintain strict 0°C during |
| Low Yield | Hydrolysis during workup. | Ensure rotary evaporator is dry. Avoid exposure to humid air (product is hygroscopic). |
References
-
Thionyl Chloride/Methanol Mechanism & Protocol
-
Master Organic Chemistry. "Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism."[2]
-
-
TMSCl Mediated Esterification of Amino Acids
- National Institutes of Health (PMC). "A Convenient Synthesis of Amino Acid Methyl Esters."
-
Synthesis of Cispentacin (Analogous Cyclopentane Amino Acid)
- Royal Society of Chemistry (Perkin Trans. 1). "Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids."
-
General Esterification of Carboxylic Acids
-
Organic Chemistry Portal. "Esterification - Recent Literature."[4]
-
Sources
Application Note: Carbodiimide-Mediated Coupling of Methyl 3-aminocyclopentane-1-carboxylate
Abstract
This guide details the protocol for coupling Methyl 3-aminocyclopentane-1-carboxylate (M-3-ACPC) with carboxylic acids using carbodiimide chemistry. While M-3-ACPC is a valuable bifunctional scaffold for introducing constrained geometry into peptidomimetics and small molecule drugs, its use requires specific handling to prevent polymerization and ensure high yields. This note compares EDC, DCC, and DIC methodologies, providing a validated protocol for EDC/HOBt coupling in solution phase, emphasizing the critical "free-basing" step for hydrochloride salts.
Introduction & Strategic Rationale
Methyl 3-aminocyclopentane-1-carboxylate is a
The Challenge
The primary challenge in coupling this molecule is not the amine nucleophilicity, but the management of the hydrochloride salt form (in which it is typically supplied to prevent self-condensation) and the stereochemical integrity of the coupling partner.
-
Salt Management: The amine is non-nucleophilic as an ammonium salt (
). It must be deprotonated in situ without hydrolyzing the methyl ester. -
Reagent Selection:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The gold standard for solution-phase synthesis due to water-soluble byproducts.
-
DCC (N,N'-Dicyclohexylcarbodiimide): Useful for low-cost, large-scale reactions where filtration of the insoluble urea byproduct is feasible.[1]
-
DIC (N,N'-Diisopropylcarbodiimide): Primarily for solid-phase synthesis.[2]
-
Reagent Comparison Table
| Feature | EDC.HCl | DCC | DIC |
| Solubility | Water & Organic Soluble | Organic Soluble | Organic Soluble |
| Urea Byproduct | Water Soluble (Easy Removal) | Insoluble Solid (Requires Filtration) | Soluble in DCM/DMF |
| Primary Use | Solution Phase (Drug Discovery) | Large Scale / Low Cost | Solid Phase Peptide Synthesis |
| Moisture Sensitivity | High (Hygroscopic) | Moderate | Moderate |
| Recommended Base | DIPEA or NMM | Et3N or DIPEA | DIPEA |
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an O-acylisourea intermediate.[3][4] Without an additive like HOBt (1-Hydroxybenzotriazole), this intermediate can rearrange into an unreactive N-acylurea, effectively killing the reaction.
Reaction Logic
-
Activation: The carboxylic acid reacts with the Carbodiimide to form the O-acylisourea.[3]
-
Stabilization: HOBt attacks the O-acylisourea, forming a less reactive but more selective "Active Ester" (OBt-ester).
-
Coupling: The amine (M-3-ACPC) attacks the Active Ester, expelling HOBt and forming the Amide bond.
Figure 1: The Carbodiimide/HOBt coupling cycle.[3] Note that HOBt intercepts the unstable O-acylisourea to prevent side reactions.
Experimental Protocol: EDC/HOBt Solution Coupling
Objective: Couple a generic Carboxylic Acid (R-COOH) with Methyl 3-aminocyclopentane-1-carboxylate HCl salt.
Materials & Reagents[1]
-
Amine: Methyl 3-aminocyclopentane-1-carboxylate hydrochloride (1.0 equiv).
-
Acid: Carboxylic acid coupling partner (1.0 - 1.1 equiv).
-
Reagent: EDC.HCl (1.2 - 1.5 equiv).[5]
-
Additive: HOBt (anhydrous or hydrate) (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv). Crucial for neutralizing the HCl salt.
-
Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).[6] DCM is preferred for ease of workup; DMF for polar acids.
Step-by-Step Procedure
Step 1: Activation of the Acid [3][7]
-
In a clean round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in DCM (concentration ~0.1 M).
-
Add HOBt (1.2 equiv) and stir for 5 minutes until mostly dissolved.
-
Cool the mixture to 0°C (ice bath). Cooling minimizes N-acylurea formation.
-
Add EDC.HCl (1.2 equiv) in one portion.[5]
-
Stir at 0°C for 15–30 minutes to generate the active ester.
Step 2: Preparation and Addition of Amine
-
While the acid activates, prepare the amine solution in a separate vial: Dissolve Methyl 3-aminocyclopentane-1-carboxylate HCl (1.0 equiv) in minimal DCM or DMF.
-
Add DIPEA (2.5 equiv) to the amine solution.[3] Verify pH is basic (pH 8-9) using damp pH paper held above the solution.
-
Add the Amine/Base mixture dropwise to the activated Acid solution at 0°C.
Step 3: Reaction & Monitoring
-
Allow the reaction to warm to room temperature naturally.
-
Stir for 4–12 hours.
-
QC Check: Monitor by TLC or LC-MS. Look for the disappearance of the amine (ninhydrin stain) and the acid (UV).
Step 4: Workup (The "Acid/Base Wash") Since we used EDC, the urea byproduct is water-soluble.[1][2][5]
-
Dilute the reaction mixture with excess Ethyl Acetate (EtOAc).
-
Wash 1 (Remove excess Amine/DIPEA): Wash with 10% Citric Acid or 1M KHSO4 (x2).
-
Wash 2 (Remove excess Acid/HOBt): Wash with Saturated NaHCO3 (x2).
-
Wash 3: Wash with Brine (saturated NaCl) (x1).
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Figure 2: Workflow for EDC-mediated coupling emphasizing the purification logic.
Troubleshooting & Critical Parameters
Racemization
If the carboxylic acid partner has an
-
Cause: Over-activation or high basicity.
-
Solution: Always use HOBt or Oxyma Pure. Keep the activation step at 0°C. Use the minimum amount of DIPEA necessary to neutralize the HCl salt (check with wet pH paper; do not exceed pH 8-9).
Low Yield[8]
-
Issue: The ester on the cyclopentane ring provides steric bulk.
-
Solution: If the reaction stalls, switch to a stronger coupling agent like HATU (requires different workup) or increase reaction time. Ensure the amine HCl is fully neutralized; if the amine remains protonated, it cannot react.
N-Acylurea Formation[7]
-
Issue: Stable, unreactive byproduct formed if the amine addition is delayed.
-
Solution: Do not activate the acid with EDC for more than 30 minutes before adding the amine.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][7][8][9] Tetrahedron, 61(46), 10827-10852.
-
PubChem. (2024).[10] Methyl 3-aminocyclopentane-1-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Methyl 3-aminocyclopentane-1-carboxylate | C7H13NO2 | CID 22024717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Macrocyclic Peptides Incorporating Methyl 3-aminocyclopentane-1-carboxylate
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Introduction: The Growing Importance of Conformationally Constrained Peptides in Drug Discovery
Macrocyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics.[1][2] Their cyclic nature imparts several advantageous properties, including enhanced stability against proteolytic degradation, improved receptor binding affinity and selectivity due to pre-organized conformations, and the potential to modulate challenging drug targets such as protein-protein interactions.[1] A key strategy in the design of potent macrocyclic peptides is the incorporation of non-natural amino acids, which can introduce specific structural constraints and novel functionalities.[3][4] This application note details the synthesis of macrocyclic peptides incorporating Methyl 3-aminocyclopentane-1-carboxylate, a non-natural amino acid that introduces a rigid cyclopentane scaffold, thereby influencing the overall conformation and therapeutic potential of the resulting macrocycle.
The rationale for utilizing Methyl 3-aminocyclopentane-1-carboxylate lies in its ability to enforce specific backbone torsions and reduce the conformational flexibility of the peptide. This conformational constraint can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and specificity.[1] Furthermore, the incorporation of such non-canonical building blocks can enhance metabolic stability and improve pharmacokinetic profiles.[2][3]
This guide will provide a comprehensive overview of the synthetic strategy, from linear peptide assembly using solid-phase peptide synthesis (SPPS) to the crucial head-to-tail macrocyclization step in solution. We will delve into the technical considerations for each stage, offering detailed protocols and explaining the causality behind experimental choices to ensure reproducible and successful synthesis.
Core Principles and Strategic Considerations
The synthesis of macrocyclic peptides is a multi-step process that requires careful planning and execution.[5] The overall strategy can be broken down into three main phases:
-
Linear Peptide Synthesis: The linear precursor peptide is assembled on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The choice of resin is critical for the successful cleavage of the protected peptide, with 2-chlorotrityl resin being particularly suitable for generating a fully protected C-terminal carboxylic acid, a prerequisite for subsequent solution-phase cyclization.[6]
-
Cleavage from Resin: The protected linear peptide is cleaved from the solid support under mild acidic conditions to preserve the acid-labile side-chain protecting groups.
-
Solution-Phase Macrocyclization: The head-to-tail cyclization is performed in dilute solution to favor the intramolecular reaction over intermolecular polymerization.[8] This step is often the most challenging, and its success depends on factors such as the peptide sequence, solvent, coupling reagents, and reaction temperature.
The incorporation of Methyl 3-aminocyclopentane-1-carboxylate requires standard Fmoc-SPPS coupling conditions. The secondary amine of this amino acid is protected with an Fmoc group, and the carboxylic acid is typically activated in situ for coupling to the growing peptide chain.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for the synthesis of a model macrocyclic peptide incorporating Methyl 3-aminocyclopentane-1-carboxylate.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of a macrocyclic peptide.
Part 1: Linear Peptide Synthesis via Fmoc-SPPS
The linear peptide is assembled on a 2-chlorotrityl chloride resin, which allows for the mild cleavage of the fully protected peptide, leaving the C-terminal carboxylic acid free for cyclization.[6]
Materials and Reagents:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-protected amino acids (including Fmoc-Methyl 3-aminocyclopentane-1-carboxylate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
Protocol:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (4 equivalents), DIC (4 equivalents), and Oxyma Pure (4 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence, including Fmoc-Methyl 3-aminocyclopentane-1-carboxylate.
-
Final Fmoc Removal: After the final coupling step, perform a final Fmoc deprotection (step 3).
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
Part 2: Cleavage of the Protected Peptide from the Resin
This step is performed under mild acidic conditions to cleave the peptide from the resin while keeping the side-chain protecting groups intact.
Materials and Reagents:
-
Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
DCM
Protocol:
-
Swell the peptide-bound resin in DCM for 20 minutes.
-
Prepare a cleavage cocktail of 20% TFE in DCM.
-
Add the cleavage cocktail to the resin and agitate for 1 hour at room temperature.
-
Filter the resin and collect the filtrate.
-
Repeat the cleavage step with fresh cocktail for another hour.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
Part 3: Solution-Phase Head-to-Tail Macrocyclization
This is a critical step where the linear peptide is cyclized. The reaction is carried out at high dilution to favor the intramolecular reaction.[8]
Materials and Reagents:
-
Crude protected linear peptide
-
Anhydrous DMF
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[9]
-
DIPEA
Protocol:
-
Dissolve the crude protected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of approximately 0.1-1 mM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (3 equivalents) to the solution.
-
In a separate vial, dissolve the coupling reagent (BOP or HATU, 1.5 equivalents) in a small amount of DMF.
-
Add the coupling reagent solution dropwise to the peptide solution over several hours using a syringe pump.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
Diagram of the Cyclization Process
Caption: Key steps in the solution-phase macrocyclization.
Part 4: Side-Chain Deprotection
The final step is the removal of all side-chain protecting groups to yield the final macrocyclic peptide.
Materials and Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Protocol:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Dissolve the crude protected macrocyclic peptide in the cleavage cocktail.
-
Stir the reaction at room temperature for 2-4 hours.
-
Precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude macrocyclic peptide under vacuum.
Part 5: Purification and Analysis
The crude macrocyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by liquid chromatography-mass spectrometry (LC-MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Representative Purification and Analysis Parameters
| Parameter | Condition |
| HPLC Column | C18 reverse-phase, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
| Mass Spectrometry | Electrospray Ionization (ESI) |
Conclusion
The incorporation of Methyl 3-aminocyclopentane-1-carboxylate into macrocyclic peptides offers a powerful strategy for introducing conformational constraints and enhancing the therapeutic potential of these molecules. The protocols outlined in this application note provide a robust framework for the successful synthesis, purification, and analysis of such modified macrocyclic peptides. By carefully controlling the reaction conditions, particularly during the critical solution-phase cyclization step, researchers can efficiently generate these complex molecules for further investigation in drug discovery and development programs.
References
-
Bio-Synthesis Inc. (n.d.). Cyclic & Macrocyclic Peptide Cyclization Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
clevaforce. (2022, May 20). Synthesis of Macrocyclic Molecules (Macrocycles) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Retrieved from [Link]
-
MDPI. (2021). Biosynthetic Strategies for Macrocyclic Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
The Baker Lab. (2023, June 7). Cyclic peptide structure prediction and design using AlphaFold [Video]. YouTube. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Macrocyclic Peptide Synthesis. Retrieved from [Link]
-
bioRxiv. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Wiley Online Library. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1966). Synthesis of Tripeptides of 1-Aminocyclopentane-1-carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches for peptide and protein cyclisation. Retrieved from [Link]
Sources
- 1. Macrocyclic Peptide Synthesis | Cyclic & Macrocyclic Peptide Cyclization Strategies | Bio-Synthesis [new.biosyn.com]
- 2. jpt.com [jpt.com]
- 3. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. m.youtube.com [m.youtube.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: In-situ Neutralization Protocols for Coupling Methyl 3-aminocyclopentane-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 3-aminocyclopentane-1-carboxylate, particularly when it is supplied as a salt (e.g., hydrochloride). We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of in-situ neutralization coupling reactions.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My coupling reaction with Methyl 3-aminocyclopentane-1-carboxylate HCl has failed or is giving very low yields. What are the likely causes and how do I fix it?
A: This is the most common issue encountered and typically stems from a combination of factors related to the amine's nature and the reaction conditions. Methyl 3-aminocyclopentane-1-carboxylate is a secondary amine, which can present steric challenges.[1]
Primary Causes & Solutions:
-
Incomplete Neutralization: The amine hydrochloride salt is not nucleophilic. It must be neutralized to the free amine to react. An insufficient amount of base will result in unreacted amine salt and low conversion.
-
Solution: Ensure you are using at least 2.0 equivalents of a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). One equivalent is consumed to neutralize the HCl salt, and an additional equivalent is often required for the coupling step itself, especially when using aminium or phosphonium salt coupling reagents.[2][3]
-
-
Inadequate Coupling Reagent Potency: Standard carbodiimide reagents like EDC, while cost-effective, may not be powerful enough to activate the carboxylic acid sufficiently for it to react with a sterically hindered secondary amine.[1]
-
Sub-Optimal Reaction Conditions: Low temperatures can slow the reaction rate, especially with challenging substrates.
-
Solution: While many couplings are run at 0 °C to room temperature to minimize side reactions, gradually increasing the reaction temperature to 40-50 °C can provide the necessary energy to overcome the activation barrier for sterically demanding couplings.[1]
-
-
Incorrect Order of Addition: Pre-activating the carboxylic acid before adding the amine is crucial.
Troubleshooting Flowchart for Low Yield
Caption: Workflow for HATU-mediated in-situ neutralization coupling.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and Methyl 3-aminocyclopentane-1-carboxylate HCl (1.0-1.2 eq).
-
Add anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2-2.5 eq) dropwise and stir for 5 minutes.
-
Add HATU (1.1-1.2 eq) in one portion. The solution may turn yellow.
-
Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a more economical option but may require optimization (e.g., longer reaction times or gentle heating) for hindered substrates.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Add anhydrous DMF or DCM (to make a ~0.1 M solution).
-
Cool the mixture to 0 °C.
-
Add EDC·HCl (1.2 eq) and stir for 5 minutes.
-
In a separate flask, dissolve Methyl 3-aminocyclopentane-1-carboxylate HCl (1.1 eq) in a minimal amount of DMF and add DIPEA (1.2 eq).
-
Add the neutralized amine solution from step 5 to the activated acid solution from step 4.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
References
-
Current Chemistry Letters. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Organic Chemistry. (2021). EDC Coupling Mechanism. YouTube. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
RSC Publishing. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
ResearchGate. (2021). Carboxylic acid-Amine coupling?. ResearchGate. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]
-
Chemical Science (RSC Publishing). (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. [Link]
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
PubMed. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. PubMed. [Link]
-
Scribd. (n.d.). Application Note - Amide Formation (Amine Salts). Scribd. [Link]
-
PMC - NIH. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC - NIH. [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. [Link]
-
Organic Chemistry. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. J. Org. Chem., 79, 943-954. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]
-
International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
Sources
Dealing with the formation of deletion sequences in SPPS with cyclic amino acids.
An in-depth guide to provide technical support for researchers, scientists, and drug development professionals dealing with the formation of deletion sequences in Solid-Phase Peptide Synthesis (SPPS), particularly when working with cyclic amino acids.
Technical Support Center: SPPS with Cyclic Amino Acids
A Guide to Overcoming Deletion Sequence Formation
The incorporation of cyclic amino acids, such as proline (Pro) and other constrained analogs, is a critical strategy in drug design to enhance peptide stability and potency. However, their unique structural properties often lead to significant challenges in Solid-Phase Peptide Synthesis (SPPS), most notably the formation of deletion sequences. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate these issues and ensure the successful synthesis of your target peptide.
Troubleshooting Guide: Deletion Sequences with Cyclic Amino Acids
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on established chemical principles.
Question 1: I'm observing a significant [-n] deletion sequence in my crude HPLC analysis after a coupling step involving Proline. What is the likely cause and how can I fix it?
This is a classic issue when dealing with proline. The tertiary amine of the N-terminal proline on the growing peptide chain is less nucleophilic compared to primary amines of other amino acids. Furthermore, cis-trans isomerization of the X-Pro bond can lead to slower and incomplete coupling reactions. This incomplete coupling is a primary driver for the formation of deletion sequences.
Immediate Corrective Actions:
-
Double Coupling: The most straightforward approach is to perform a second coupling reaction immediately after the first for the amino acid following the proline residue. This provides a second opportunity for the reaction to go to completion.
-
Extended Coupling Times: Increasing the reaction time for the coupling step after proline can also improve efficiency. Monitor the reaction progress using a qualitative test like the Kaiser test to determine the optimal time.
Advanced Strategies for Stubborn Sequences:
-
Use of Stronger Coupling Reagents: Standard coupling reagents like HBTU might not be sufficient. Consider using more potent activators such as HATU or COMU, which are known to accelerate the reaction and improve yields in sterically hindered couplings.
-
Solvent Optimization: The choice of solvent can influence the aggregation of the peptide chain. In some cases, switching from standard DMF to a more "chaotropic" solvent like N-methylpyrrolidone (NMP) can disrupt secondary structures and improve coupling efficiency.
Question 2: My Kaiser test is showing a false negative after coupling to a cyclic amino acid, leading to a deletion. Why is this happening and what's a better alternative?
The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a characteristic blue color. Since the N-terminus of a proline or other N-substituted cyclic amino acid is a secondary amine, the Kaiser test will not give a positive blue result, leading to a false negative. This can mislead you into thinking the coupling was successful when it was not, resulting in a deletion sequence.
Recommended Alternative Monitoring Tests:
-
Chloranil Test: This test is specific for secondary amines and will produce a green or blue-green color in the presence of an unreacted N-terminal proline.
-
Bromophenol Blue Test: This is another colorimetric test that can be used to monitor the reaction progress. A blue color indicates a completed reaction, while a yellow color suggests an incomplete coupling.
Table 1: Comparison of Monitoring Tests for SPPS
| Test | Target Amine | Positive Result | Negative Result | Notes |
| Kaiser Test | Primary Amines | Dark Blue | Yellow/Colorless | Unreliable for couplings involving proline and other secondary amines. |
| Chloranil Test | Secondary Amines | Green/Blue-Green | Yellow/Colorless | Ideal for monitoring couplings to proline and other N-substituted amino acids. |
| Bromophenol Blue Test | All Free Amines | Yellow | Blue | Can be used as a general monitoring tool but may not be as sensitive as other tests. |
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences in the context of SPPS?
Deletion sequences are impurities in the final peptide product that are missing one or more amino acid residues from the target sequence. They arise from incomplete acylation (coupling) or deprotection steps during the synthesis.
Q2: Why are cyclic amino acids more prone to causing deletion sequences?
Cyclic amino acids, particularly proline, introduce significant steric hindrance and conformational rigidity into the growing peptide chain. This can slow down the kinetics of the coupling reaction, making it more likely to be incomplete within the standard reaction time. The unique ability of the X-Pro peptide bond to exist in both cis and trans conformations can also affect reaction efficiency.
Q3: Can the choice of protecting group on the cyclic amino acid influence deletion sequence formation?
Absolutely. Bulky side-chain protecting groups can add to the steric hindrance around the reaction center. When possible, select protecting groups that offer sufficient protection with minimal steric bulk. For instance, the choice between a Boc and Fmoc protecting group for the alpha-amine can influence the overall success of the synthesis, with Fmoc being the standard for most modern SPPS.
Q4: How can I confirm the presence and identity of a deletion sequence?
High-Performance Liquid Chromatography (HPLC) is the primary tool for detecting impurities like deletion sequences. Mass Spectrometry (MS) is then used to identify the exact mass of the impurity, confirming that it corresponds to the expected mass of a specific deletion.
Experimental Protocols
Protocol 1: Double Coupling Protocol for a Post-Proline Residue
This protocol outlines the steps for a standard double coupling procedure using HATU as the activating agent.
-
Initial Coupling:
-
Following the deprotection of the N-terminal proline, wash the resin thoroughly with DMF (3x).
-
Prepare the coupling solution:
-
Fmoc-amino acid (4 eq)
-
HATU (3.9 eq)
-
DIPEA (8 eq) in DMF.
-
-
Add the coupling solution to the resin and allow it to react for 1-2 hours.
-
-
Resin Washing:
-
Drain the reaction vessel and wash the resin with DMF (5x) to remove excess reagents.
-
-
Second Coupling:
-
Prepare a fresh coupling solution as described in step 1.
-
Add the new solution to the resin and react for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Chloranil or Bromophenol Blue test to confirm the completion of the coupling.
-
Protocol 2: Chloranil Test for Secondary Amines
-
Sample Preparation:
-
Take a small sample of resin beads (5-10) from the reaction vessel.
-
Wash the beads thoroughly with methanol.
-
-
Reagent Preparation:
-
Solution A: 2% (w/v) chloranil in toluene.
-
Solution B: 2% (v/v) acetaldehyde in DMF.
-
-
Test Procedure:
-
Add 2-3 drops of Solution A to the resin beads.
-
Add 2-3 drops of Solution B.
-
Heat the sample at 80°C for 5 minutes.
-
-
Result Interpretation:
-
A green or blue-green color on the beads indicates the presence of a free secondary amine (incomplete coupling).
-
A yellow or colorless result indicates a complete coupling.
-
Visualizing the Workflow
A clear understanding of the decision-making process during SPPS is crucial for success. The following diagram illustrates a typical workflow with integrated checkpoints for troubleshooting deletion sequences.
Safety Operating Guide
Methyl 3-aminocyclopentane-1-carboxylate proper disposal procedures
Operational Guide: Safe Disposal and Handling of Methyl 3-aminocyclopentane-1-carboxylate
Part 1: Executive Summary & Chemical Profile
Immediate Action Directive: Methyl 3-aminocyclopentane-1-carboxylate is a bifunctional amino ester. Its primary disposal risk is not acute toxicity, but chemical incompatibility and physical state evolution .
-
The Risk: As a free base, this compound can undergo intermolecular amidation (self-polymerization) over time, potentially solidifying in liquid waste lines or drums.
-
The Solution: Never dispose of the neat liquid free base directly into a central waste carboy without prior dilution.
Chemical Identity & Hazard Data
| Property | Data | Operational Implication |
| CAS No. | 169692-36-0 (Generic/Racemic)1354940-69-4 (HCl Salt) | Use these for waste tagging/manifests. |
| Molecular Weight | 143.19 g/mol (Free Base)179.65 g/mol (HCl Salt) | - |
| Physical State | Viscous Oil (Free Base) or White Solid (HCl Salt) | Determines waste stream (Solid vs. Liquid). |
| GHS Hazards | Warning H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp. Irrit.) | Standard PPE (Nitrile gloves, safety glasses) is sufficient. |
| Reactivity | Basic (Amine) + Electrophilic (Ester) | DO NOT mix with acid chlorides or anhydrides in waste (Exothermic). |
Part 2: Pre-Disposal Stabilization (The Self-Validating System)
To ensure the safety of the waste stream, you must validate the state of the chemical before it enters the central accumulation area.
Mechanism of Failure: Self-Polymerization
The primary amine group on one molecule can attack the ester group of another, releasing methanol and forming a polyamide.
-
Observation: The clear oil turns into a viscous gum, then a hard solid.
-
Consequence: Blocked waste nozzles and non-pumpable drums, leading to expensive HAZMAT remediation fees.
Protocol: The Dilution Lock
Goal: Prevent solidification in the waste container.
-
Assessment: Is the waste the neat free base oil ?
-
Action: If YES, dilute the waste with a non-reactive solvent (Ethanol, Ethyl Acetate, or Acetone) to a concentration of <20% by volume.
-
Validation: Shake the mixture. Ensure it forms a homogeneous, low-viscosity solution.
-
Disposal: Pour into the Organic Solvent waste stream.
Part 3: Disposal Workflow & Decision Tree
This workflow segregates the compound based on its physical form and chemical stability.
Figure 1: Decision matrix for segregating Methyl 3-aminocyclopentane-1-carboxylate waste to prevent downstream hazards.
Part 4: Detailed Operational Procedures
Scenario A: Disposing of Solid Waste (HCl Salt or Contaminated PPE)
The hydrochloride salt is stable and does not polymerize.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bin lined with a 4-mil polyethylene bag.
-
Labeling: Mark as "Hazardous Waste - Solid."
-
Constituents: List "Methyl 3-aminocyclopentane-1-carboxylate HCl" explicitly.
-
Segregation: Can be co-mingled with other solid organic wastes (silica gel, paper towels) provided no strong oxidizers (e.g., permanganates, nitrates) are present [1].
Scenario B: Disposing of Liquid Waste (Reaction Mixtures)
-
Compatibility Check: Ensure the receiving carboy does not contain:
-
Concentrated Sulfuric/Nitric Acid (Violent reaction/charring).
-
Acid Chlorides (Thionyl chloride, Oxalyl chloride) - will release HCl gas immediately upon contact with the amine [2].
-
-
Pouring: Use a funnel. Avoid splashing.
-
Rinsing: Triple rinse the empty source container with acetone. Add the rinsate to the waste carboy.
-
Cap Management: Do not over-tighten the waste cap immediately if the waste is warm; allow to cool to prevent pressure buildup, then seal.
Scenario C: Spill Response (Emergency Protocol)
-
Small Spill (<50 mL):
-
Isolate the area.
-
Cover with an absorbent pad or vermiculite.
-
Wipe the surface with a dilute acetic acid solution (5%) or vinegar to neutralize the amine residues (removes the "fishy" odor and sticky residue).
-
Wash final surface with soap and water.
-
-
Large Spill (>500 mL):
-
Evacuate the immediate area (respiratory irritation risk).
-
Don PPE: Nitrile gloves (double gloved), lab coat, safety goggles.
-
Contain with spill pillows.
-
Scoop absorbed material into a hazardous waste pail.
-
Part 5: Regulatory Compliance (US EPA/RCRA Context)
While Methyl 3-aminocyclopentane-1-carboxylate is not a "P-listed" or "U-listed" acute hazardous waste, it is regulated under the "Characteristic" definitions if mixed with solvents:
-
Ignitability (D001): If disposed of in flammable solvents (Acetone/Ethanol).
-
Corrosivity (D002): If the waste stream pH is >12.5 (Unlikely for this ester, but possible if mixed with strong bases).
-
Generator Status: All waste containing this compound must be counted toward your facility's monthly hazardous waste generation totals.
Documentation Requirement: Ensure the Safety Data Sheet (SDS) is accessible to the waste hauler. If an SDS is unavailable for the specific isomer, use the generic CAS 169692-36-0 SDS as a proxy for hazard declaration [3].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Rowan University. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved February 1, 2026. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
